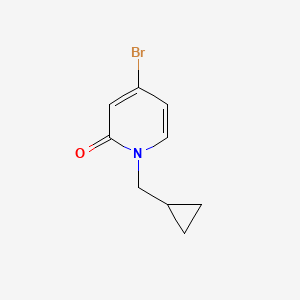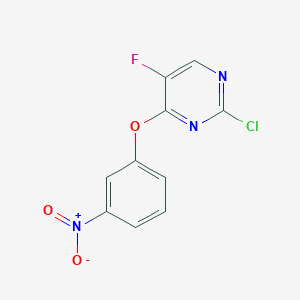
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Descripción general
Descripción
“2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine” is a chemical compound with the molecular formula C10H5ClFN3O3 and a molecular weight of 269.61 g/mol . It is an important intermediate in the synthesis of small molecule anticancer drugs .
Synthesis Analysis
The compound can be synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 3-nitrophenol in the presence of Cs2CO3 .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The compound can be used as a starting material for the preparation of various derivatives. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis
The compound has a density of 1.439 g/mL at 20 °C . Other physical and chemical properties such as boiling point, vapor pressure, and flash point are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Agents: The compound can be used as an intermediate to synthesize anticancer drugs . Its modification allows for the creation of novel derivatives with improved efficacy against cancer cells.
P2X7 Receptor Antagonists: An intermediate derived from this compound, 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, has been investigated as a potent antagonist against P2X7 receptors . These receptors play a role in inflammation and immune responses.
Chemical Biology and Enzyme Inhibition
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine plays a role in understanding biological processes:
- JAK2 Kinase Inhibitors : By modifying the compound, researchers have developed potent inhibitors of the JAK2 kinase, which is implicated in various diseases, including myeloproliferative neoplasms .
Safety Considerations
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is classified as hazardous. Safety precautions include wearing appropriate personal protective equipment (PPE) and handling it in a well-ventilated area .
Mecanismo De Acción
While the specific mechanism of action for “2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine” is not mentioned in the retrieved papers, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSAXYCJNFGJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



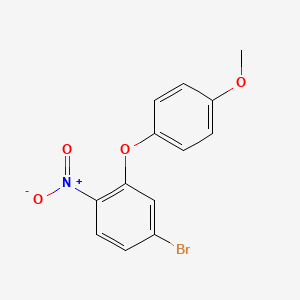


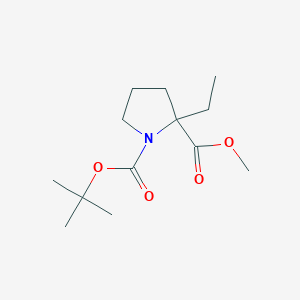

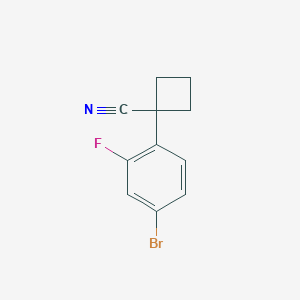
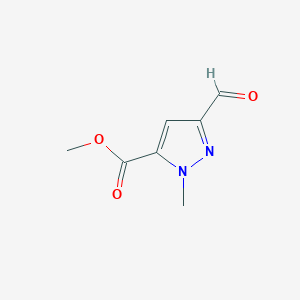


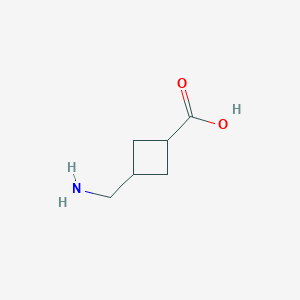
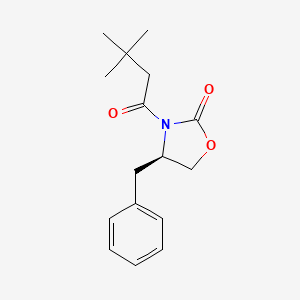
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

